Ácido 3-N-Fmoc-3-(4-bromofenil)propiónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

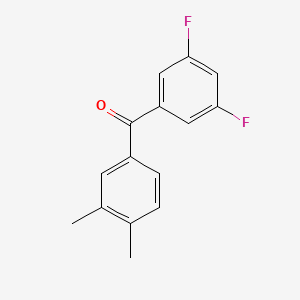

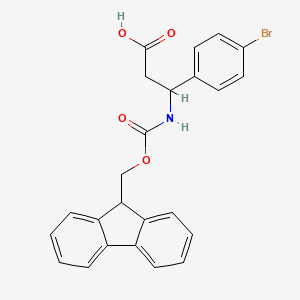

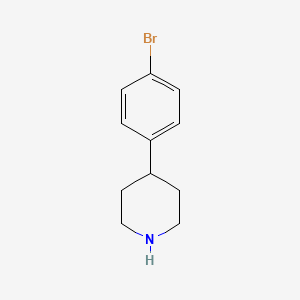

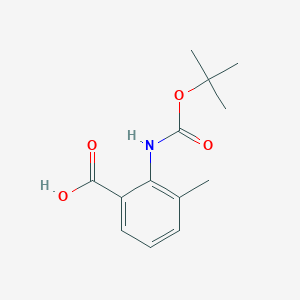

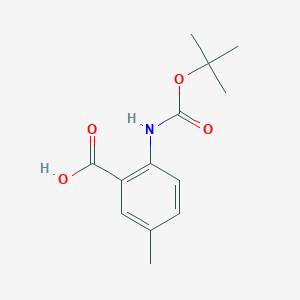

The compound 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a molecule that contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The presence of a bromophenyl moiety suggests potential reactivity in cross-coupling reactions, and the propanoic acid segment indicates the molecule's carboxylic acid functionality.

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups and coupling reactions. For instance, the synthesis of N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, a photocleavable linker for solid-phase peptide synthesis, was achieved from veratraldehyde with simple reaction and separation steps . Similarly, 2-(9H-fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid was prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, obtained from potassium thiocyanate . These methods could provide insights into the synthesis of the compound , although the exact synthesis details for 3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid are not provided.

Molecular Structure Analysis

The molecular structure of the compound would likely feature the fluorenylmethoxycarbonyl group as a significant steric and electronic influence due to its bulky and aromatic nature. The bromophenyl group would be positioned to participate in various chemical reactions, particularly those involving palladium-catalyzed cross-coupling due to the presence of the bromine atom, which is a good leaving group.

Chemical Reactions Analysis

The bromophenyl group in the compound is a reactive site for cross-coupling reactions. For example, 3-(diphenylphosphino)propanoic acid has been used as a ligand for the copper-catalyzed N-arylation of imidazoles and pyrazoles with aryl halides . This suggests that the bromophenyl group in the compound of interest could undergo similar N-arylation reactions under the right conditions. Additionally, the carboxylic acid functionality could be involved in the formation of amides, esters, or anhydrides, and could be used for conjugation to other molecules or surfaces.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The Fmoc group is known to be stable under basic conditions but can be removed under acidic conditions or by irradiation with UV light, as demonstrated by the photocleavable linker synthesized in one study . The bromophenyl group would contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The carboxylic acid group would impart acidity to the molecule, making it soluble in basic aqueous solutions and capable of forming salts with bases. The overall molecular structure, including the bulky Fmoc group, would likely affect the compound's solubility in organic solvents and its chromatographic behavior, as seen in the analysis of related compounds .

Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto se utiliza como un aminoácido protegido con Fmoc en la investigación en proteómica. La proteómica implica el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. La protección Fmoc (9H-fluoren-9-ilmetoxocarbonilo) es una estrategia común en la síntesis de péptidos para proteger el grupo amino, lo que permite reacciones de desprotección y acoplamiento selectivas .

Síntesis de Ftalocianinas Monoisoméricas

Sirve como precursor en la síntesis de ftalocianinas monoisoméricas. Estos son compuestos macrocíclicos con amplias aplicaciones en la ciencia de materiales debido a su estabilidad térmica y química, lo que los hace adecuados para su uso en tintes, pigmentos y semiconductores orgánicos .

Díadas de Ftalocianina-Fullereno

El compuesto participa en la creación de díadas de ftalocianina-fullereno. Estas díadas son sistemas donador-aceptor que se pueden utilizar en células fotovoltaicas para la conversión de energía solar debido a sus propiedades mejoradas de absorción de luz y separación de carga .

Mecanismo De Acción

Target of Action

The primary target of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid It is known to be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds are often used in proteomics research , suggesting that the compound may interact with proteins or enzymes in the body.

Mode of Action

The exact mode of action of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid It is a Fmoc protected amino acid , which means it is used in peptide synthesis. The Fmoc group is a protective group used in organic synthesis, which gets removed during the final steps of synthesis. The presence of the bromophenyl group may influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 3-N-Fmoc-3-(4-Bromophenyl)propionic acid Given its use in the synthesis of phthalocyanines and phthalocyanine-fullerene dyads , it may play a role in pathways related to these compounds.

Action Environment

The action, efficacy, and stability of 3-N-Fmoc-3-(4-Bromophenyl)propionic acid would likely be influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and availability in aqueous environments. Other factors, such as pH and temperature, could also potentially influence its stability and activity.

Propiedades

IUPAC Name |

3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCLAQFMSVKNKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149421 |

Source

|

| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269078-76-4 |

Source

|

| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)